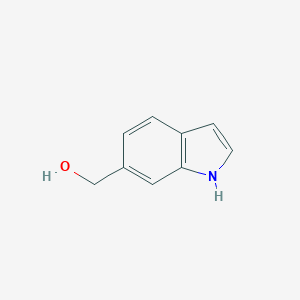

(1H-indol-6-yl)methanol

Overview

Description

(1H-indol-6-yl)methanol is a derivative of indole, a heterocyclic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methanol group attached to the sixth position of the indole ring makes it a versatile intermediate for various chemical reactions and syntheses. While the provided papers do not directly discuss (1H-indol-6-yl)methanol, they do provide insights into similar compounds which can help infer some of the properties and reactivity of (1H-indol-6-yl)methanol.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in the literature. For instance, a method to synthesize annulated bis-indoles from (1H-indol-3-yl)(aryl)methanols has been developed using a binary catalyst system consisting of Ph3PAuOTf/Brønsted acid. This method is noted for its efficiency, broad substrate scope, and operational simplicity . Although this paper focuses on 3-substituted indoles, the principles of catalysis and the types of reactions involved could potentially be applied to the synthesis of (1H-indol-6-yl)methanol derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of the indole core, which imparts significant chemical and physical properties to the molecule. Computational methods, such as the G3 composite method, have been used to calculate the standard molar enthalpies of formation for various indole derivatives, including (1H-indol-3-yl)methanol . These computational studies are essential for understanding the stability and reactivity of the molecules. The molecular structure of (1H-indol-6-yl)methanol would similarly influence its reactivity and interaction with other chemical entities.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. The synthesis of annulated bis-indoles as mentioned in paper involves a complex reaction mechanism that includes multiple catalytic cycles. This indicates that indole derivatives like (1H-indol-6-yl)methanol could also engage in multi-step reactions, potentially leading to complex products. The reactivity of such compounds can be harnessed for the synthesis of pharmacologically active molecules or novel organic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be deduced from calorimetric and computational studies. For example, the gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol has been experimentally determined and supported by computational results . These findings provide insights into the thermodynamic stability of indole derivatives. The physical properties such as enthalpy of sublimation and combustion are crucial for understanding the behavior of these compounds under various conditions. Although specific data for (1H-indol-6-yl)methanol is not provided, similar analytical techniques could be applied to determine its properties.

Scientific Research Applications

Synthesis and Pharmacological Applications : Derivatives of (1H-Indol-3-yl)acetohydrazide have been synthesized and shown to exhibit antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Some derivatives also demonstrated moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase (BChE), with potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).

Selective Methylation in Supercritical Methanol : Research on the ring-methylation of indole using supercritical methanol found selective methylation at the C3 position of indole, producing 3-methylindole efficiently. This method suggests a potential pathway involving (1H-indol-3-yl)methanol (Kishida et al., 2010).

Calorimetric and Computational Study : The enthalpies of formation for (1H-indol-2-yl)methanol, (1H-indol-3-yl)methanol, and related compounds were investigated, providing important thermodynamic data relevant for chemical synthesis and analysis (Carvalho et al., 2019).

Synthesis of Cyclopenta[b]indole Alkaloids : α-Trifluoromethyl-(indol-3-yl)methanols were used as trifluoromethylated C3 1,3-dipoles in a [3+2] cycloaddition for synthesizing 1-trifluoromethylated cyclopenta[b]indole alkaloids, demonstrating the versatility of these compounds in organic synthesis (Dong et al., 2014).

Catalytic Reactions : Various studies have explored the use of (1H-indol-3-yl)methanol and its derivatives in catalytic reactions for synthesizing complex organic compounds, highlighting their utility in organic chemistry and potential pharmaceutical applications (Zhou et al., 2018), (Inamdar et al., 2017).

Safety And Hazards

“(1H-indol-6-yl)methanol” is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the study and application of “(1H-indol-6-yl)methanol” and other indole derivatives are vast. They have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is one of the potential future directions .

properties

IUPAC Name |

1H-indol-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMZOPANDOHWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378473 | |

| Record name | 6-Hydroxymethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-indol-6-yl)methanol | |

CAS RN |

1075-26-9 | |

| Record name | 6-Hydroxymethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

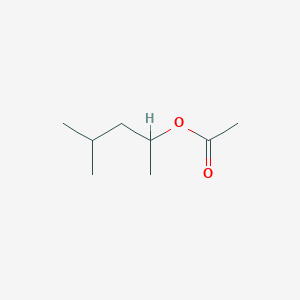

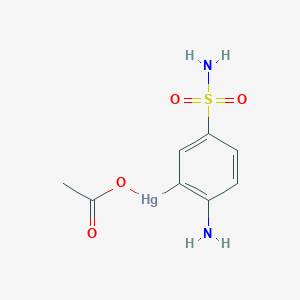

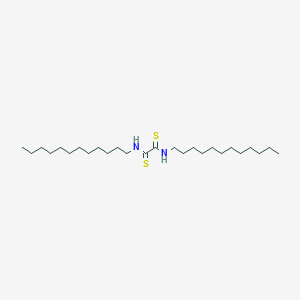

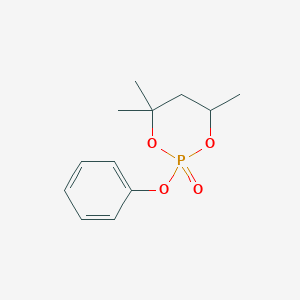

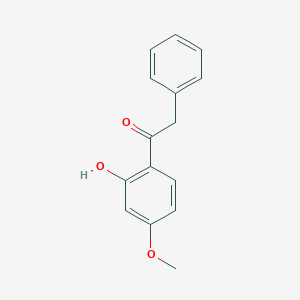

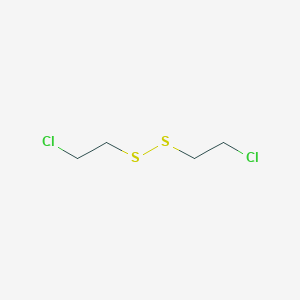

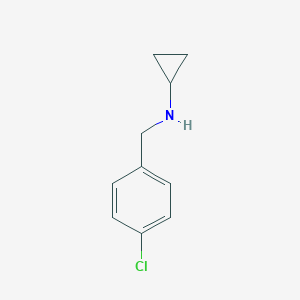

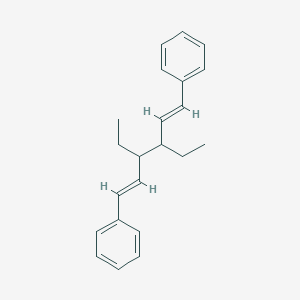

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.